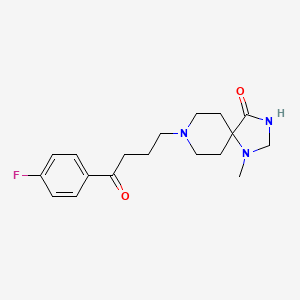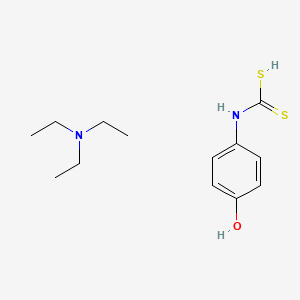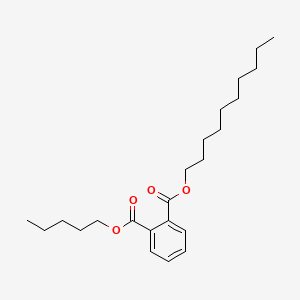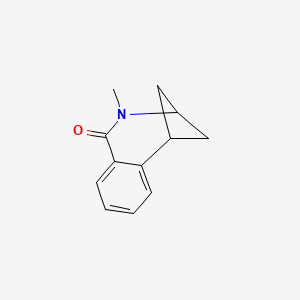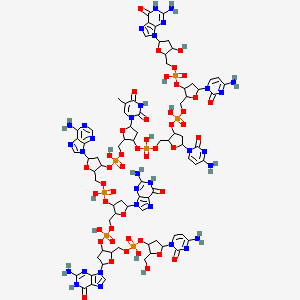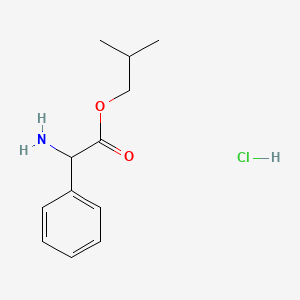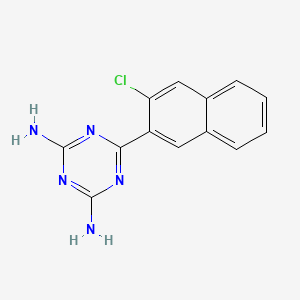
2,4-Diamino-6-(2-chloro-3-naphthyl)-s-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diamino-6-(2-chloro-3-naphthyl)-s-triazine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of amino groups at the 2 and 4 positions, and a 2-chloro-3-naphthyl group at the 6 position of the triazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-(2-chloro-3-naphthyl)-s-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with 2-chloro-3-naphthylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Diamino-6-(2-chloro-3-naphthyl)-s-triazine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: 2,4-Dinitro-6-(2-chloro-3-naphthyl)-s-triazine.
Reduction: 2,4-Diamino-6-(2-hydro-3-naphthyl)-s-triazine.
Substitution: 2,4-Diamino-6-(2-amino-3-naphthyl)-s-triazine.
Applications De Recherche Scientifique
2,4-Diamino-6-(2-chloro-3-naphthyl)-s-triazine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Diamino-6-(2-chloro-3-naphthyl)-s-triazine depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Diamino-6-(2-chloro-phenyl)-s-triazine
- 2,4-Diamino-6-(2-bromo-3-naphthyl)-s-triazine
- 2,4-Diamino-6-(2-methyl-3-naphthyl)-s-triazine
Uniqueness
2,4-Diamino-6-(2-chloro-3-naphthyl)-s-triazine is unique due to the presence of the 2-chloro-3-naphthyl group, which imparts specific chemical and biological properties. This structural feature may influence its reactivity, binding affinity, and overall effectiveness in various applications.
Propriétés
Numéro CAS |
92616-27-8 |
|---|---|
Formule moléculaire |
C13H10ClN5 |
Poids moléculaire |
271.70 g/mol |
Nom IUPAC |
6-(3-chloronaphthalen-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H10ClN5/c14-10-6-8-4-2-1-3-7(8)5-9(10)11-17-12(15)19-13(16)18-11/h1-6H,(H4,15,16,17,18,19) |
Clé InChI |
WEOTZQJNSSNRPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)C3=NC(=NC(=N3)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



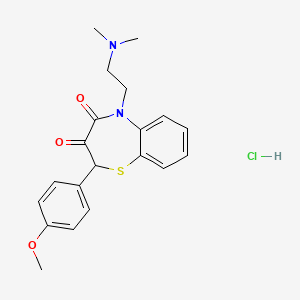

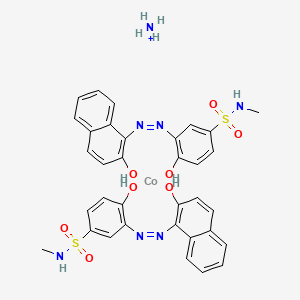

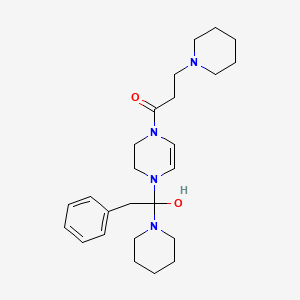
![11-ethyl-5,7-dithia-3,11-diazatricyclo[6.5.0.02,6]trideca-1(8),2(6),3-trien-4-amine;dihydrochloride](/img/structure/B12761514.png)
